Fitusiran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fitusiran, marketed under the brand name Givlaari, is a small interfering RNA (siRNA) therapeutic developed by Alnylam Pharmaceuticals. It is specifically designed to target and degrade aminolevulinate synthase 1 messenger RNA in hepatocytes, thereby reducing the levels of neurotoxic intermediates such as delta-aminolevulinic acid and porphobilinogen. This compound is primarily used for the treatment of acute hepatic porphyria, a rare genetic disorder characterized by the accumulation of toxic heme intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fitusiran is synthesized using solid-phase oligonucleotide synthesis, a method that allows for the sequential addition of nucleotides to a growing chain. The process involves the following steps:
Initiation: The synthesis begins with the attachment of the first nucleotide to a solid support.
Elongation: Successive nucleotides are added one by one through a series of coupling and deprotection reactions.
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support and deprotected to yield the final product.
Industrial Production Methods
The industrial production of this compound involves large-scale solid-phase synthesis followed by purification using high-performance liquid chromatography. The purified product is then formulated into a solution for subcutaneous injection .
Chemical Reactions Analysis
Types of Reactions
Fitusiran primarily undergoes hydrolysis and enzymatic degradation. The key reactions include:
Hydrolysis: The phosphodiester bonds in the oligonucleotide backbone are susceptible to hydrolysis, leading to the breakdown of the molecule.
Enzymatic Degradation: Nucleases in the body can cleave the oligonucleotide, resulting in the formation of shorter fragments
Common Reagents and Conditions
Hydrolysis: Typically occurs under physiological conditions (pH 7.4, 37°C).
Enzymatic Degradation: Involves nucleases such as ribonucleases and deoxyribonucleases
Major Products Formed
The major products formed from the degradation of this compound are shorter oligonucleotide fragments and individual nucleotides .
Scientific Research Applications
Fitusiran has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the stability and degradation of siRNA molecules.
Biology: Employed in research on gene silencing and RNA interference mechanisms.
Medicine: Investigated for its therapeutic potential in treating other genetic disorders beyond acute hepatic porphyria.
Industry: Utilized in the development of new RNA-based therapeutics and drug delivery systems
Mechanism of Action
Fitusiran exerts its effects by targeting and degrading aminolevulinate synthase 1 messenger RNA in hepatocytes. This action reduces the levels of neurotoxic intermediates such as delta-aminolevulinic acid and porphobilinogen, which are responsible for the symptoms of acute hepatic porphyria. The degradation of aminolevulinate synthase 1 messenger RNA is mediated by the RNA-induced silencing complex, which binds to the siRNA and facilitates the cleavage of the target messenger RNA .
Comparison with Similar Compounds
Similar Compounds
Patisiran: Another siRNA therapeutic developed by Alnylam Pharmaceuticals, used for the treatment of hereditary transthyretin-mediated amyloidosis.
Inclisiran: An siRNA therapeutic targeting proprotein convertase subtilisin/kexin type 9, used for lowering cholesterol levels
Uniqueness of Fitusiran
This compound is unique in its specific targeting of aminolevulinate synthase 1 messenger RNA, making it highly effective in reducing the levels of neurotoxic intermediates in patients with acute hepatic porphyria. Its monthly subcutaneous administration offers convenience and improves patient compliance compared to other treatments .
Properties
CAS No. |
1639325-43-1 |
---|---|
Molecular Formula |
C78H139N11O30 |
Molecular Weight |
1711.017 |
IUPAC Name |
N-[1,3-Bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]-12-[(2R,4R)-4-hydroxy-2-methylpyrrolidin-1-yl]-12-oxododecanamide |
InChI |
InChI=1S/C78H139N11O30/c1-50-42-54(96)43-89(50)65(104)26-12-10-8-6-5-7-9-11-25-64(103)88-78(47-111-39-27-61(100)82-33-19-30-79-58(97)22-13-16-36-114-75-66(85-51(2)93)72(108)69(105)55(44-90)117-75,48-112-40-28-62(101)83-34-20-31-80-59(98)23-14-17-37-115-76-67(86-52(3)94)73(109)70(106)56(45-91)118-76)49-113-41-29-63(102)84-35-21-32-81-60(99)24-15-18-38-116-77-68(87-53(4)95)74(110)71(107)57(46-92)119-77/h50,54-57,66-77,90-92,96,105-110H,5-49H2,1-4H3,(H,79,97)(H,80,98)(H,81,99)(H,82,100)(H,83,101)(H,84,102)(H,85,93)(H,86,94)(H,87,95)(H,88,103)/t50-,54-,55-,56-,57-,66-,67-,68-,69+,70+,71+,72-,73-,74-,75-,76-,77-/m1/s1 |
InChI Key |
RUPXJRIDSUCQAN-PQNNUJSWSA-N |
SMILES |
O=C(NC(COCCC(NCCCNC(CCCCO[C@@H]1O[C@H](CO)[C@H](O)[C@H](O)[C@H]1NC(C)=O)=O)=O)(COCCC(NCCCNC(CCCCO[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2NC(C)=O)=O)=O)COCCC(NCCCNC(CCCCO[C@@H]3O[C@H](CO)[C@H](O)[C@H](O)[C@H]3NC(C)=O)=O)=O)CCCCCCCCCCC(N4[C@H](C)C[C@@H](O)C4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Givosiran |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.